Cas no 2411199-21-6 (N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide)

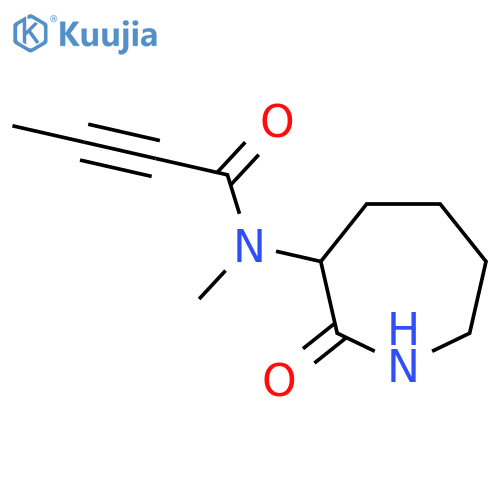

2411199-21-6 structure

商品名:N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide 化学的及び物理的性質

名前と識別子

-

- EN300-26574642

- 2411199-21-6

- N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide

-

- インチ: 1S/C11H16N2O2/c1-3-6-10(14)13(2)9-7-4-5-8-12-11(9)15/h9H,4-5,7-8H2,1-2H3,(H,12,15)

- InChIKey: VFZNXZHJVUIIIG-UHFFFAOYSA-N

- ほほえんだ: O=C1C(CCCCN1)N(C(C#CC)=O)C

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26574642-0.05g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 95.0% | 0.05g |

$888.0 | 2025-03-20 | |

| Enamine | EN300-26574642-0.1g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 95.0% | 0.1g |

$930.0 | 2025-03-20 | |

| Enamine | EN300-26574642-0.5g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 95.0% | 0.5g |

$1014.0 | 2025-03-20 | |

| Enamine | EN300-26574642-0.25g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 95.0% | 0.25g |

$972.0 | 2025-03-20 | |

| Enamine | EN300-26574642-1g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 1g |

$1057.0 | 2023-09-14 | ||

| Enamine | EN300-26574642-5.0g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 95.0% | 5.0g |

$3065.0 | 2025-03-20 | |

| Enamine | EN300-26574642-1.0g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 95.0% | 1.0g |

$1057.0 | 2025-03-20 | |

| Enamine | EN300-26574642-10.0g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 95.0% | 10.0g |

$4545.0 | 2025-03-20 | |

| Enamine | EN300-26574642-10g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 10g |

$4545.0 | 2023-09-14 | ||

| Enamine | EN300-26574642-2.5g |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

2411199-21-6 | 95.0% | 2.5g |

$2071.0 | 2025-03-20 |

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

2411199-21-6 (N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量